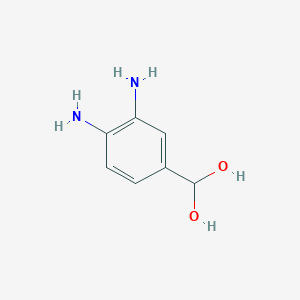![molecular formula C6H6N4 B15224115 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring fused with a pyrrole ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Etherification: The initial step involves the etherification of a suitable precursor.
Cyclization: The intermediate undergoes cyclization to form the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, with optimization of reaction conditions to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds.
Applications De Recherche Scientifique
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Catalysis: The compound can act as a catalyst in various organic reactions, including cyclizations and condensations.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby mitigating necroptosis-related diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound shares a similar triazole ring structure but differs in the position of the nitrogen atoms.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo[3,4-c]pyrrole: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit RIPK1 sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H6N4 |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-3H2 |
Clé InChI |
ZXVRZZCVHQJGNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NN=C(N2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)

![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)



